S-budesonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

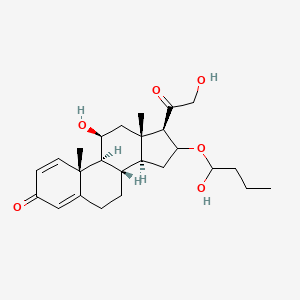

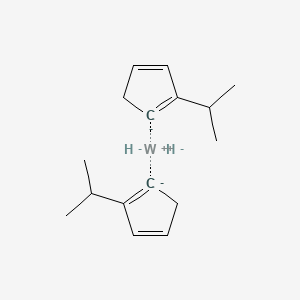

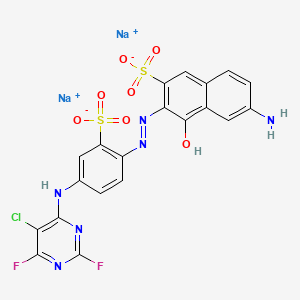

S-budesonide: is a glucocorticoid steroid used primarily for its anti-inflammatory properties. It is commonly employed in the treatment of various inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases like Crohn’s disease and ulcerative colitis . The compound is a mixture of two epimers, with the S-epimer being more potent in terms of topical glucocorticoid activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-budesonide typically involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of a solvent like 1,4-dioxane and a catalyst such as perchloric acid. This reaction yields a mixture of two epimers .

Industrial Production Methods: A more recent and cost-effective method for the industrial production of this compound involves a continuous flow process. This method optimizes parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of epimers. This process is more efficient and can be scaled up for industrial production .

Análisis De Reacciones Químicas

Types of Reactions: S-budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

S-budesonide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving glucocorticoid activity and steroid synthesis.

Biology: Employed in research on cellular mechanisms of inflammation and immune response.

Mecanismo De Acción

S-budesonide exerts its effects primarily through its action as a glucocorticoid receptor agonist. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . The compound’s high topical potency and limited systemic effects make it particularly effective for localized treatment .

Comparación Con Compuestos Similares

- Fluticasone propionate

- Mometasone furoate

- Ciclesonide

Comparison: S-budesonide is unique in its balance of high topical potency and limited systemic effects. Unlike fluticasone propionate and mometasone furoate, which are more lipophilic, this compound has higher water solubility, leading to faster systemic uptake and shorter plasma peaks. This results in effective anti-inflammatory action with fewer systemic side effects .

Propiedades

Fórmula molecular |

C25H36O6 |

|---|---|

Peso molecular |

432.5 g/mol |

Nombre IUPAC |

(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-16-(1-hydroxybutoxy)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C25H36O6/c1-4-5-21(30)31-20-11-17-16-7-6-14-10-15(27)8-9-24(14,2)22(16)18(28)12-25(17,3)23(20)19(29)13-26/h8-10,16-18,20-23,26,28,30H,4-7,11-13H2,1-3H3/t16-,17-,18-,20?,21?,22+,23-,24-,25-/m0/s1 |

Clave InChI |

AHBITDWKGYOVSC-PYWCVAJSSA-N |

SMILES isomérico |

CCCC(O)OC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C |

SMILES canónico |

CCCC(O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride](/img/structure/B13408077.png)

![3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone](/img/structure/B13408086.png)

![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)

![7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid](/img/structure/B13408102.png)

![(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)